molecular formula C14H20O B14497652 1-(2-Methoxyethenyl)-4-pentylbenzene CAS No. 63617-58-3

1-(2-Methoxyethenyl)-4-pentylbenzene

Cat. No.: B14497652
CAS No.: 63617-58-3
M. Wt: 204.31 g/mol
InChI Key: OFFLQQMKBYBGRV-UHFFFAOYSA-N
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Description

1-(2-Methoxyethenyl)-4-pentylbenzene is an organic compound with a unique structure that includes a methoxyethenyl group attached to a benzene ring, which is further substituted with a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethenyl)-4-pentylbenzene typically involves the reaction of 4-pentylbenzaldehyde with methoxyethene under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, in a solvent like tetrahydrofuran (THF). The mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and chromatography are employed to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethenyl)-4-pentylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the methoxyethenyl group to a methoxyethyl group.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2-Methoxyethenyl)-4-pentylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-(2-Methoxyethenyl)-4-pentylbenzene exerts its effects involves interactions with specific molecular targets. The methoxyethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The benzene ring provides a stable framework, while the pentyl chain contributes to the compound’s hydrophobic properties .

Comparison with Similar Compounds

  • 1,2-Dimethoxy-4-(2-methoxyvinyl)benzene
  • Elemicin
  • Methyl eugenol

Comparison: 1-(2-Methoxyethenyl)-4-pentylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

CAS No.

63617-58-3

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

1-(2-methoxyethenyl)-4-pentylbenzene

InChI

InChI=1S/C14H20O/c1-3-4-5-6-13-7-9-14(10-8-13)11-12-15-2/h7-12H,3-6H2,1-2H3

InChI Key

OFFLQQMKBYBGRV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C=COC

Origin of Product

United States

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